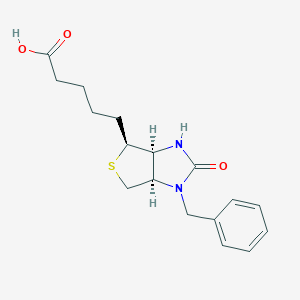

1'N-Benzyl Biotin

説明

1’N-Benzyl Biotin is a derivative of biotin . Biotin is a water-soluble vitamin and serves as a coenzyme for some carboxylases in humans . 1’N-Benzyl Biotin is used in the novel enantioselective syntheses of (+)-Biotin .

Synthesis Analysis

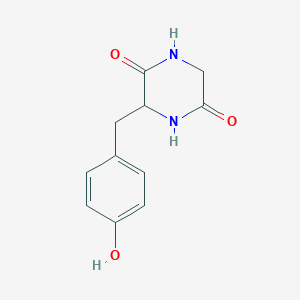

1’N-Benzyl Biotin is used in the novel enantioselective syntheses of (+)-Biotin . The synthesis of biotin involves several enzymes, and the process can be divided into early and late segments . The early pathway involves the synthesis of pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbons atoms . The late pathway involves the assembly of the fused rings of the cofactor .Molecular Structure Analysis

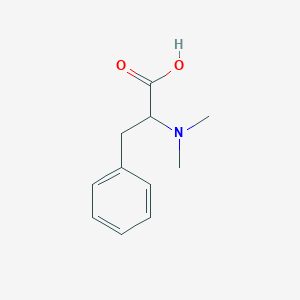

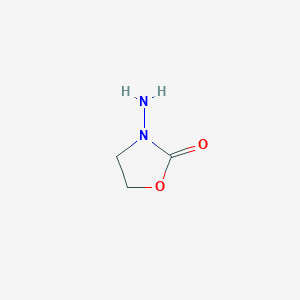

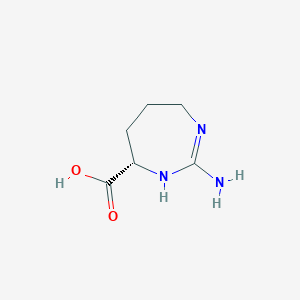

The molecular formula of 1’N-Benzyl Biotin is C17H22N2O3S . The structure of biotin consists of a tetrahydroimidizalone ring fused with an organosulfur-containing tetrahydrothiophene ring that bears a valeric acid substituent .Chemical Reactions Analysis

Biotin-dependent enzymes are involved in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin also acts as a coenzyme for multiple carboxylases in humans, and it changes the irreversible carboxylation of acetyl-CoA to malonyl-CoA .科学的研究の応用

Biotin as Acylating Agent in Synthesis

1'N-Benzyl Biotin, a derivative of biotin, has been utilized in the Friedel-Crafts acylation of electron-rich aromatic molecules. This synthesis process involves creating biotinylarenes, which display high affinity for avidin, a protein that binds biotin. The study by Plażuk et al. (2011) showcases the successful application of biotin in this chemical reaction, offering a pathway for the creation of novel biotinylated compounds with potential applications in biochemical assays and fluorescent tagging (Plażuk, Zakrzewski, & Salmain, 2011).

Biotin in Protein Immobilization and Imaging

Benzyl substitution on ureido nitrogens of biotin, as seen in 1'N-Benzyl Biotin, leads to fluorescence properties useful in biological imaging. Krishna et al. (2015) demonstrated that such derivatives of biotin exhibit solvatochromism and aggregation-induced emission, useful for cellular biology and imaging. This innovation in biotin chemistry can be instrumental in microstructure patterning and selective protein immobilization (Krishna et al., 2015).

Biotin in Drug Research and Development

In the context of drug research, the modification of biotin, like in 1'N-Benzyl Biotin, has been used to create inhibitors targeting specific proteins. Feng et al. (2016) explored N1-benzyl substituted 1,2,3-triazole derivatives of biotin as inhibitors of Staphylococcus aureus biotin protein ligase (SaBPL). These compounds displayed potent inhibitory activity, highlighting the potential of biotin derivatives in developing new pharmacological agents (Feng et al., 2016).

Biotin in Biomaterials and Surface Engineering

The incorporation of biotin derivatives into polymers, like in the synthesis of poly(lactic acid)-poly(ethylene glycol)-biotin, illustrates biotin's role in creating advanced biomaterials. Salem et al. (2001) detailed how biotinylated end groups in polymers can lead to biomimetic surfaces via avidin-biotin interactions. This application is significant in surface engineering and the development of degradable polymers with specific biological functionalities (Salem et al., 2001).

作用機序

Target of Action

1’N-Benzyl Biotin primarily targets enzymes that require biotin as a cofactor. These enzymes include carboxylases such as acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase. These enzymes play crucial roles in fatty acid synthesis, gluconeogenesis, and amino acid metabolism .

Mode of Action

1’N-Benzyl Biotin interacts with its target enzymes by binding to the biotin-binding sites. This binding enhances the catalytic activity of the enzymes, facilitating the carboxylation reactions essential for various metabolic processes. The benzyl group attached to the biotin molecule may increase the affinity or stability of the biotin-enzyme complex, potentially leading to more efficient enzymatic reactions .

Biochemical Pathways

The primary biochemical pathways affected by 1’N-Benzyl Biotin include:

- Amino Acid Metabolism: Propionyl-CoA carboxylase is involved in the metabolism of certain amino acids, converting propionyl-CoA to methylmalonyl-CoA .

Pharmacokinetics

The pharmacokinetics of 1’N-Benzyl Biotin involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, 1’N-Benzyl Biotin enhances the activity of biotin-dependent carboxylases, leading to increased production of key metabolic intermediates. At the cellular level, this results in enhanced fatty acid synthesis, gluconeogenesis, and amino acid metabolism. These effects can contribute to improved energy production and metabolic efficiency .

Action Environment

The efficacy and stability of 1’N-Benzyl Biotin can be influenced by various environmental factors:

- Nutritional Status: Adequate levels of other vitamins and minerals are necessary for the optimal function of biotin-dependent enzymes .

: DrugBank : World Journal of Microbiology and Biotechnology : DrugBank

特性

IUPAC Name |

5-[(3aR,6S,6aS)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFWFILLMGRYPI-DZKIICNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438027 | |

| Record name | 1'N-Benzyl Biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76335-62-1 | |

| Record name | 1'N-Benzyl Biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。